molecular formula C16H26ClNO3 B127460 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride CAS No. 148204-37-9

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride

Cat. No.: B127460
CAS No.: 148204-37-9
M. Wt: 315.83 g/mol
InChI Key: FUHDHZNHOREFGM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride (CAS 148204-34-6) is a hydrochloride salt of a tetrahydroisoquinoline derivative. Its molecular formula is C₁₆H₂₆ClNO₃, with a molecular weight of 315.836 g/mol . Key physical properties include:

  • Boiling Point: 449.6°C at 760 mmHg
  • Flash Point: 225.7°C
  • LogP: 3.57 (indicating moderate lipophilicity)
  • Vapor Pressure: 7.19 × 10⁻⁹ mmHg at 25°C
  • PSA (Polar Surface Area): 50.72 Ų .

The compound features a pentan-1-ol chain linked to a 6,7-dimethoxy-substituted tetrahydroisoquinoline core. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2;/h10-11,14,17-18H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDHZNHOREFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588765
Record name 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148204-37-9
Record name 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Workflow

  • Propargylamine Synthesis : React a substituted benzaldehyde (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) with a pentan-1-ol-derived propargylamine under CuI catalysis.

  • Cyclization : Treat the propargylamine with Pd(PPh3_3)2_2Cl2_2 and CuI in triethylamine to induce cyclization, forming the tetrahydroisoquinoline core.

  • Purification : Isolate the product via column chromatography using petroleum ether/ethyl acetate gradients.

Key Data

  • Yield : ~75% for analogous tetrahydroisoquinoline derivatives.

  • Stereoselectivity : Predominantly (E)-configuration due to Pd-mediated π-alkyne coordination.

  • Challenges : Requires rigorous exclusion of moisture and optimization of catalyst loading.

Petasis Reaction Followed by Pomeranz-Fritsch-Bobbitt Cyclization

A hybrid strategy combining the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization offers a versatile route to chiral tetrahydroisoquinolines. This method is particularly effective for introducing diverse substituents, including the pentan-1-ol chain.

Reaction Sequence

  • Petasis Reaction : Combine a boronic acid (e.g., pentan-1-ol-substituted arylboronic acid), glyoxylic acid, and a phenethylamine derivative to form a morpholinone intermediate.

  • Cyclization : Subject the intermediate to acidic conditions (e.g., H2_2SO4_4/EtOH), inducing Pomeranz-Fritsch-Bobbitt cyclization to yield the tetrahydroisoquinoline framework.

  • Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

Optimization Insights

  • Diastereoselectivity : The Petasis reaction achieves high enantiomeric excess (>90%) when chiral amines are employed.

  • Cyclization Efficiency : Yields improve with electron-donating groups (e.g., methoxy) on the aromatic ring.

Bischler-Napieralski Cyclodehydration

The classical Bischler-Napieralski reaction remains a robust method for tetrahydroisoquinoline synthesis. For the target compound, this approach involves:

Procedural Steps

  • Amide Formation : React 3,4-dimethoxyphenethylamine with pentanoyl chloride to form an amide intermediate.

  • Cyclodehydration : Treat the amide with POCl3_3 or PCl5_5 to generate a dihydroisoquinoline.

  • Reduction : Reduce the dihydro intermediate using NaBH4_4 or catalytic hydrogenation to yield the tetrahydroisoquinoline.

  • Hydrochloride Salt Preparation : Add concentrated HCl to the free base in ethanol, followed by recrystallization.

Performance Metrics

  • Overall Yield : ~50–60% due to multiple steps.

  • Side Reactions : Over-reduction or ring-opening may occur without careful temperature control.

Comparative Analysis of Methods

Method Yield Stereocontrol Complexity Scalability
Pd-Catalyzed Cyclization70–75%ModerateHighModerate
Petasis-Pomeranz-Fritsch65–70%HighModerateHigh
Bischler-Napieralski50–60%LowLowHigh

Key Observations :

  • The Petasis-Pomeranz-Fritsch route excels in stereocontrol and scalability, making it ideal for industrial applications.

  • Pd-catalyzed methods offer faster cyclization but require costly catalysts.

  • Bischler-Napieralski is cost-effective but less efficient for complex substituents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the isoquinoline core or other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Neuropharmacology

The compound's structural similarity to known neurotransmitter modulators positions it as a candidate for research into treatments for neurological disorders. Studies have indicated that isoquinoline derivatives may exhibit neuroprotective effects and influence dopaminergic pathways, making this compound a subject of interest for conditions such as Parkinson's disease and schizophrenia.

Antidepressant Activity

Research has explored the antidepressant potential of tetrahydroisoquinoline derivatives. Preliminary studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction. This compound may be investigated for its efficacy in animal models of depression.

Analgesic Effects

The analgesic properties of isoquinoline compounds have been documented in various studies. The mechanism often involves interaction with opioid receptors or modulation of pain pathways. Future research could focus on the analgesic potential of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride through preclinical trials.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined various tetrahydroisoquinoline derivatives for their neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could significantly reduce cell death and improve cell viability under stress conditions, suggesting a protective role for compounds like 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride .

Case Study 2: Antidepressant-like Behavior

In a behavioral study using rodent models, compounds structurally similar to 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride demonstrated significant reductions in despair-like behavior in forced swim tests. This suggests potential antidepressant-like effects which warrant further investigation into this specific compound's mechanism of action .

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Structural Differences

Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrahydroisoquinoline 6,7-Dimethoxy, pentan-1-ol chain Hydroxyl, tertiary amine (salt)
3j Piperidine 4’-Hydroxydiphenylmethyl, 4-methylphenyl Hydroxyl, tertiary amine (free base)
3k Piperidine 4’-Hydroxydiphenylmethyl, 4-ethylphenyl Hydroxyl, tertiary amine (free base)
3l Piperidine 4’-Hydroxydiphenylmethyl, 4-n-propylphenyl Hydroxyl, tertiary amine (free base)
3m Piperidine 4’-Hydroxydiphenylmethyl, 4-iso-propylphenyl Hydroxyl, tertiary amine (free base)
3n Piperidine 4’-Hydroxydiphenylmethyl, 4-n-butylphenyl Hydroxyl, tertiary amine (free base)

Key Observations :

  • Core Heterocycle: The target compound uses a tetrahydroisoquinoline scaffold, while analogs 3j–3n employ a piperidine ring.
  • Substituents : The target compound has 6,7-dimethoxy groups , which are electron-donating and may improve metabolic stability. In contrast, analogs 3j–3n feature hydroxydiphenylmethyl and varying aryl groups (methyl, ethyl, etc.), which increase steric bulk and lipophilicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Aqueous Solubility (Salt vs. Free Base)
Target Compound 315.84 N/A 449.6 3.57 High (hydrochloride salt)
3j ~449.6* 84 N/A ~4.5† Low (free base)
3k ~463.6* 70 N/A ~5.0† Low (free base)
3l ~477.6* 83 N/A ~5.5† Low (free base)
3m ~477.6* 82 N/A ~5.5† Low (free base)
3n ~491.6* N/A N/A ~6.0† Low (free base)

Notes:

  • LogP : The target compound’s LogP (3.57) is lower than estimated values for analogs (4.5–6.0), suggesting better balance between lipophilicity and solubility.
  • Salt Form : The hydrochloride salt of the target compound enhances aqueous solubility compared to free-base analogs, which is critical for drug formulation .

Key Differences :

  • The tetrahydroisoquinoline core requires more complex cyclization steps compared to piperidine derivatives.
  • The dimethoxy groups in the target compound may necessitate selective protection/deprotection during synthesis.

Pharmacological Implications

  • Receptor Binding: The rigid tetrahydroisoquinoline core in the target compound may offer higher affinity for adrenergic or opioid receptors compared to flexible piperidine analogs.
  • Metabolic Stability : Dimethoxy groups could reduce oxidative metabolism, extending half-life relative to analogs with hydroxyl groups.
  • Bioavailability : Lower molecular weight and moderate LogP of the target compound suggest improved membrane permeability compared to bulkier analogs .

Biological Activity

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is a compound derived from the isoquinoline family. Isoquinolines are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing research findings and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride can be represented as follows:

C15H22ClNO3\text{C}_{15}\text{H}_{22}\text{ClN}O_3

Key Properties:

  • Molecular Weight: 303.79 g/mol
  • CAS Number: 30740-95-5

Neuroprotective Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects. For instance, studies have shown that derivatives of 6,7-dimethoxyisoquinoline can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function .

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives possess anticancer properties. For example, a study on the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed significant antiproliferative activity against colon cancer cells by blocking IL-6 mediated signaling pathways . This suggests that similar mechanisms may be present in 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride.

Anti-inflammatory Properties

The anti-inflammatory potential of isoquinoline derivatives has also been explored. The compound may exert its effects by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

StudyFindings
Mishra et al. (2018)Investigated the antiproliferative effects of related isoquinoline compounds on colon cancer cells; demonstrated blockade of IL-6 signaling pathways .
Aracava et al. (2009)Explored the neuroprotective effects of AChE inhibitors in models of neurodegeneration; highlighted the role of similar alkaloids in enhancing cognitive function .

The precise mechanism of action for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is still under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of AChE : Enhancing acetylcholine levels in synaptic clefts.
  • Modulation of inflammatory pathways : Reducing the expression of pro-inflammatory cytokines.

Q & A

Q. What synthetic routes and characterization methods are recommended for this compound?

The synthesis involves multi-step reactions, including nucleophilic additions (e.g., MnBuLi/THF systems) and HCl salt formation. Key steps include:

  • Protection/Deprotection : Use TMS-Cl for hydroxyl protection .
  • Purification : Column chromatography (silica gel, gradient elution) ensures >95% purity .
  • Characterization : ¹H/¹³C NMR confirms structural integrity, HRMS validates molecular weight (315.836 g/mol), and elemental analysis (CHN) assesses purity .

Q. What physicochemical properties are critical for experimental design?

Key properties (Table 1) guide solubility, stability, and handling:

  • LogP (3.57) : Predicts lipid membrane permeability for cellular uptake studies.
  • Vapor Pressure (7.19E-09 mmHg) : Requires inert atmosphere storage to prevent degradation.
  • Flash Point (225.7°C) : Indicates moderate thermal stability during lyophilization .

Table 1. Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₆ClNO₃
Molecular Weight315.836 g/mol
Boiling Point449.6°C at 760 mmHg
LogP3.57
Vapor Pressure7.19E-09 mmHg at 25°C

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use ISO-certified protocols for cell viability (e.g., MTT assays) .
  • Orthogonal Validation : Compare enzymatic inhibition (e.g., kinase assays) with cell-based readouts .
  • Batch Analysis : Verify purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and chiral chromatography for stereochemical consistency .

Q. What experimental designs evaluate environmental impacts?

Adopt split-plot designs with temporal replication to study degradation pathways:

  • Abiotic Studies : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV irradiation) .
  • Biotic Studies : Use soil microcosms with LC-HRMS to identify metabolites (e.g., demethylated derivatives) .
  • QSAR Modeling : Predict ecotoxicity using logKow and molecular descriptors .

Q. What methodologies optimize pharmacokinetic profiling?

Advanced approaches include:

  • Radiolabeling : Synthesize ³H/¹⁴C analogs for absorption/distribution tracing in rodents .
  • Compartmental Modeling : Apply NONMEM to estimate bioavailability (e.g., 60–80% oral absorption) .
  • Tissue Quantification : Use LC-MS/MS with deuterated internal standards for liver/brain accumulation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.